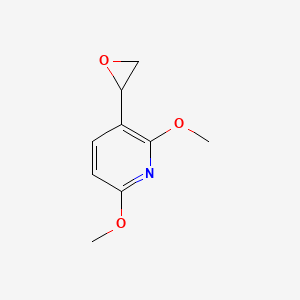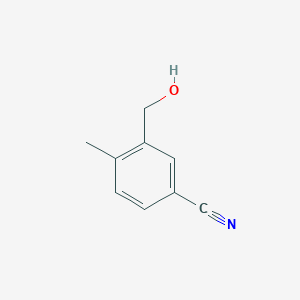
3-(Hydroxymethyl)-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Herbicide Resistance and Detoxification
One application of related benzonitrile compounds is in the development of herbicide resistance in plants. For example, transgenic plants expressing a bacterial detoxification gene for bromoxynil, a compound structurally related to 3-(Hydroxymethyl)-4-methylbenzonitrile, have shown resistance to the herbicide. This resistance is achieved through the introduction of a nitrilase gene from Klebsiella ozaenae, which detoxifies bromoxynil, demonstrating a novel approach to conferring herbicide resistance by exploiting microbial detoxification pathways (Stalker, Mcbride, & Malyj, 1988).
Molecular Mimicry and Enzymatic Activity
Another application involves the mimicry of enzymatic activities, as seen in the study of copper-mediated oxygenation of methyl 4-hydroxybenzoate, a reaction that emulates the tyrosinase enzyme's function. This study showcases the potential for benzonitrile derivatives to serve in functional modeling of enzymes, offering insights into enzyme mechanisms and facilitating the design of enzyme mimics (Casella et al., 1996).
Corrosion Inhibition
This compound and its derivatives may also find applications in materials science, such as in corrosion inhibition. Analogous compounds, such as 2-aminobenzene-1,3-dicarbonitriles, have demonstrated significant efficiency as corrosion inhibitors for mild steel in acidic conditions, highlighting the potential for benzonitrile derivatives in protective coatings and materials engineering (Verma, Quraishi, & Singh, 2015).
Polymer Science and Material Properties
In polymer science, benzonitrile derivatives have been utilized in the synthesis of novel compounds with specific properties. For instance, the introduction of perfluorinated benzonitrile compounds into polymer solar cells has shown to enhance power conversion efficiencies, suggesting that modifications with benzonitrile derivatives can significantly impact material properties and device performance (Jeong et al., 2011).
Antimicrobial Activities
Benzonitrile derivatives have been explored for their antimicrobial properties as well. Research into novel 1,3,4-thiadiazole-based molecules incorporating benzonitrile structures has revealed significant antimicrobial activity against a range of pathogens, offering potential avenues for the development of new antimicrobial agents (Shehadi et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(hydroxymethyl)-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYZWCLOFTTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

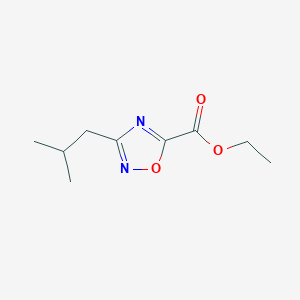

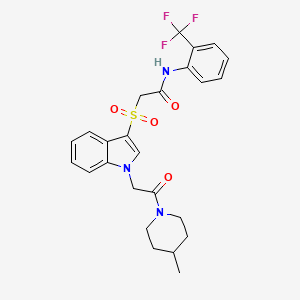
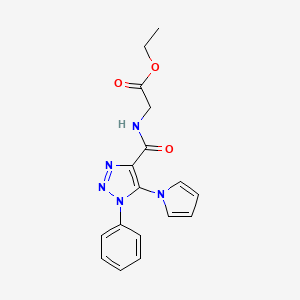
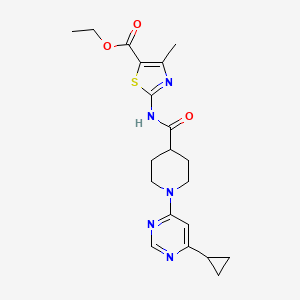
![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)

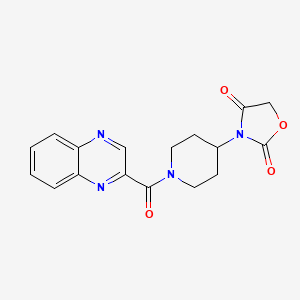
![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)
![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)
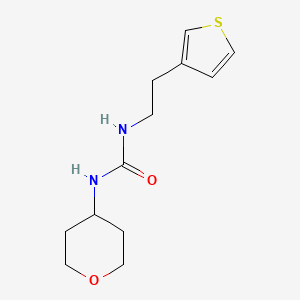
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)
